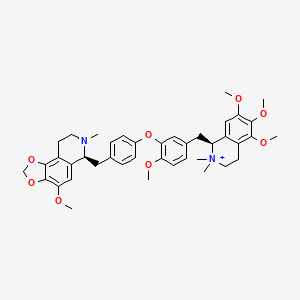

Thalistyline

Description

Properties

CAS No. |

62251-53-0 |

|---|---|

Molecular Formula |

C41H49N2O8+ |

Molecular Weight |

697.8 g/mol |

IUPAC Name |

(6S)-4-methoxy-6-[[4-[2-methoxy-5-[[(1S)-5,6,7-trimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl]methyl]phenoxy]phenyl]methyl]-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline |

InChI |

InChI=1S/C41H49N2O8/c1-42-17-15-28-30(22-37(46-6)41-39(28)49-24-50-41)32(42)19-25-9-12-27(13-10-25)51-35-21-26(11-14-34(35)44-4)20-33-31-23-36(45-5)40(48-8)38(47-7)29(31)16-18-43(33,2)3/h9-14,21-23,32-33H,15-20,24H2,1-8H3/q+1/t32-,33-/m0/s1 |

InChI Key |

UNLANLZLFACELM-LQJZCPKCSA-N |

SMILES |

CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |

Isomeric SMILES |

CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |

Canonical SMILES |

CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |

Other CAS No. |

62251-53-0 |

Synonyms |

thalistyline |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Thalistyline-Producing Plants

Thalictrum longistylum D.C. as a Primary Source

Thalictrum longistylum D.C. is a significant botanical source of this compound. nih.gov Research conducted on the roots of this plant has led to the isolation of this compound along with several other alkaloids. nih.govresearchgate.net A study of the alkaloidal content of Thalictrum longistylum resulted in the identification of twelve alkaloids, including the new compounds methothis compound, N-desmethylthis compound, and this compound itself. nih.gov In addition to this compound, other alkaloids isolated from the roots of this plant include berberine (B55584), columbamine, jatrorrhizine, magnoflorine (B1675912), oxyberberine, palmatine, thalibrine, thalifendine, and thaliglucinone. nih.govresearchgate.net Another investigation of T. longistylum roots yielded sixteen alkaloids, among which were N-desmethylthis compound, hernandezine, isothalidezine, O-methylthalibrine, N-northalidezine, thalibrine, and thalidezine (B174029). uodiyala.edu.iq

Thalictrum podocarpum Humb. and other Thalictrum species

This compound has also been isolated from the roots of Thalictrum podocarpum Humb. researchgate.netnih.gov A comprehensive study of this species led to the isolation of thirteen alkaloids, including this compound, hernandezine, thalidezine, and berberine. researchgate.netnih.gov Other Thalictrum species are also known to produce a diverse array of isoquinoline (B145761) alkaloids, although the presence of this compound is not always reported. tandfonline.complantsjournal.comnih.gov The genus Thalictrum encompasses between 120 and 200 species, which are predominantly found in temperate regions. wikipedia.org These plants are a known source of various alkaloid types, including aporphines and bisbenzylisoquinolines. uodiyala.edu.iqmdpi.com

Advanced Phytochemical Isolation Techniques for Alkaloids

The isolation of this compound and other alkaloids from Thalictrum species involves a combination of extraction and chromatographic techniques designed to separate complex chemical mixtures.

Chromatographic Separations (e.g., Thin Layer Chromatography, Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental to the purification of alkaloids like this compound. researchgate.netnih.gov Column chromatography, often using silica (B1680970) gel or alumina, is a standard technique for the initial separation of crude alkaloid extracts. researchgate.netalfa-chemistry.com The fractions obtained from column chromatography are typically monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantification of alkaloids. tandfonline.comnih.gov For instance, an HPLC-diode array detection method has been used to identify magnoflorine and berberine in a Thalictrum foetidum root extract. akjournals.com Another advanced technique, Microemulsion Electrokinetic Chromatography (MEEKC), has been optimized for the separation of isoquinoline alkaloids in Thalictrum plants, demonstrating good selectivity and high efficiency. tandfonline.comtandfonline.com Two-dimensional TLC has also been employed for the separation of complex alkaloid mixtures from Thalictrum species. akjournals.comresearchgate.net

Solvent Extraction and Fractionation Protocols

The initial step in isolating this compound involves extracting the alkaloids from the plant material. This is typically achieved by using organic solvents. google.comumlub.pl A common procedure involves the extraction of the powdered plant material (e.g., roots) with an alcohol, such as ethanol (B145695) or methanol. researchgate.netresearchgate.netgoogle.com

Following extraction, a series of acid-base fractionation steps are often employed to separate the alkaloids from other plant constituents. mdpi.comresearchgate.net The crude extract is acidified to protonate the nitrogen-containing alkaloids, making them soluble in the aqueous phase. This aqueous solution is then washed with a non-polar organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous phase is made alkaline, which deprotonates the alkaloids, rendering them soluble in an organic solvent for extraction. mdpi.com For example, in the isolation of alkaloids from Thalictrum flavum, the crude extract was dissolved in an acidic aqueous solution, washed, and then made alkaline before extraction with chloroform (B151607) to yield the tertiary alkaloids. mdpi.com

Considerations for Reproducible Natural Product Isolation in Research

To ensure the reproducibility of natural product isolation, several factors must be carefully controlled and reported. The proper authentication of the plant material is crucial to obtaining the desired compounds with high yield. researchgate.net The source and collection details of the plant material should be fully disclosed to facilitate reproducible findings. nih.gov

The extraction and purification methods must be described in detail, including the solvents used, chromatographic conditions, and validation of analytical methods. nih.govfrontiersin.org The purity of the isolated compound should be determined and reported, with most compounds intended for pharmacological testing expected to have a purity of 95–99%. nih.gov The complete chemical characterization of the extract, for example by HPLC fingerprinting, is also essential for reproducible pharmacological activity. nih.gov

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques in Alkaloid Structure Determination

Spectroscopic techniques are indispensable tools for dissecting the intricate structures of natural products. They allow chemists to probe molecular connectivity, functional groups, and stereochemical arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is a cornerstone in the structural elucidation of alkaloids mdpi.comsolubilityofthings.commestrelab.com. For complex molecules like Thalistyline, 1D NMR provides fundamental information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), revealing characteristic chemical shifts and coupling patterns. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing atom-to-atom connectivities and elucidating the carbon-hydrogen framework researchgate.netresearchgate.net. These experiments allow for the sequential assignment of signals and the mapping of through-bond and through-space correlations, thereby confirming the proposed structure of this compound.

Mass Spectrometry (MS) plays a crucial role in determining the molecular weight and elemental composition of this compound, providing essential data for its identification researchgate.netuodiyala.edu.iqresearchgate.netnih.gov. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Ionization (API) are commonly employed for polar and thermally labile compounds like alkaloids researchgate.netresearchgate.net. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern offers insights into the substructures and connectivity within the this compound molecule, aiding in its definitive characterization researchgate.net. Studies on related isoquinoline (B145761) alkaloids have utilized API-ionspray MS/MS to elucidate structures in nanogram quantities, highlighting its sensitivity and utility for complex natural products researchgate.net.

Advanced spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, are vital for determining the absolute stereochemistry of chiral molecules researchgate.netnih.govwikipedia.org. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by optically active compounds. This technique is particularly valuable for alkaloids that possess chiral centers, providing information about their three-dimensional structure. While specific CD data for this compound is not detailed in the provided snippets, CD spectroscopy has been applied to related alkaloid classes and their metabolites for stereochemical assignments nih.govwikipedia.org.

Crystallographic Analysis for Absolute Stereochemistry

X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure and absolute stereochemistry of crystalline organic compounds uodiyala.edu.iq. If this compound can be obtained in a suitable crystalline form, X-ray diffraction analysis can provide precise bond lengths, bond angles, and spatial arrangements of atoms. This method has been instrumental in confirming the structures of various complex alkaloids, including related bisbenzylisoquinolines uodiyala.edu.iqrsc.org. The resulting crystal structure data serves as a definitive reference for the molecule's architecture.

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry offers powerful tools to complement experimental data and aid in structural confirmation. Techniques such as molecular docking, density functional theory (DFT), and other quantum mechanical calculations can predict molecular properties, stability, and interactions with biological targets nih.govmit.edu. For this compound, computational studies have involved docking analyses, where the molecule's interaction with specific protein targets was evaluated, providing insights into its potential biological activity and conformational preferences nih.gov. These computational predictions can corroborate findings from spectroscopic and crystallographic analyses, reinforcing the accuracy of the determined structure.

Compound List

Pre Clinical Pharmacological Investigations and Mechanistic Studies

In Vitro and Ex Vivo Studies on Receptor and Enzyme Interactions

Thalistyline has been investigated for its effects on various physiological preparations, revealing its potential as a pharmacological agent.

Studies utilizing isolated rabbit aorta preparations have shown that this compound acts as an antagonist to alpha-adrenoreceptors. When contractions were induced by the alpha-adrenoreceptor agonist phenylephrine (B352888), this compound produced parallel shifts to the right in the dose-response curves, indicating competitive antagonism. This suggests that this compound can block the effects of phenylephrine on vascular smooth muscle nih.govacs.org.

In experiments involving the isolated rat hemidiaphragm preparation, this compound was found to inhibit neuromuscular transmission. Its potency in blocking this transmission was approximately one-fourth that of d-tubocurarine, a known neuromuscular blocking agent. The mechanism of action of this compound in this context was noted to be similar to that of d-tubocurarine, and its inhibitory effect was reversible upon washing the preparation nih.govacs.org.

The competitive nature of this compound's antagonism was further quantified through the determination of its pA2 value. In isolated rabbit aorta preparations, this compound exhibited a pA2 value of 6.33 when antagonizing phenylephrine-induced contractions. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist required to produce a twofold shift in the agonist's dose-response curve nih.govuam.esauckland.ac.nzslideshare.netslideshare.net.

Table 1: pA2 Value of this compound in Rabbit Aorta

| Agonist | Preparation | Antagonist | pA2 Value | Reference |

| Phenylephrine | Isolated Rabbit Aorta | This compound | 6.33 | nih.gov |

Cellular Pathway Modulation Studies

Beyond its effects on receptor-mediated responses and neuromuscular transmission, this compound's influence on cellular pathways has also been a subject of investigation.

While direct studies detailing this compound's induction of CCAAT/enhancer-binding protein alpha (C/EBPα) in tumor cell lines were not explicitly found in the provided search results, C/EBPα is a transcription factor known to regulate cell differentiation and proliferation, and its modulation is a significant area in cancer research nih.govnih.govmdpi.com. Studies on other compounds have shown that C/EBPα can induce granulocytic development and inhibit cell proliferation, often through pathways involving cell cycle regulators like p21 nih.govnih.gov. Further research would be needed to confirm if this compound specifically targets C/EBPα pathways in tumor cells.

The broader exploration of this compound's molecular targets remains an area for detailed investigation. Protein-protein interactions (PPIs) are fundamental to cellular signaling and function, and understanding how compounds like this compound might modulate these interactions is crucial for elucidating their mechanisms of action thermofisher.comnih.govmdpi.comnih.govrefeyn.com. Similarly, identifying specific enzymes or other biomolecules that this compound interacts with would provide further insight into its pharmacological profile. For instance, alpha-adrenoreceptor antagonists, in general, interact with alpha-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes wikipedia.orgdrugs.com.

In Vivo Animal Model Studies on Biological System Responses

Pre-clinical studies utilizing animal models are crucial for understanding the potential biological effects of compounds like this compound before human trials. These investigations aim to elucidate how the compound interacts with various physiological systems.

Cardiovascular System Responses (e.g., hypotensive effects in normotensive animal models)

Research into this compound's impact on the cardiovascular system has explored its effects in animal models, specifically examining its potential to influence blood pressure. Studies have investigated hypotensive effects in normotensive animal models, aiming to understand its impact on blood pressure regulation. While specific data on this compound's direct hypotensive effects in normotensive models were not detailed in the provided search results, general research in cardiovascular pharmacology highlights the use of specific rat strains, such as spontaneously hypertensive rats (SHR) and Wistar Kyoto rats (WKY), for studying blood pressure regulation and the effects of various compounds jax.orgnih.govwindows.net. These models are essential for characterizing baseline blood pressure and observing changes induced by experimental interventions nih.gov.

Respiratory System Effects

Investigations into this compound's effects on the respiratory system have been conducted using animal models. These studies assess how compounds interact with respiratory mechanics and function. General research in this area indicates that animal models, particularly rodents like rats and mice, are commonly used to simulate respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and to study the impact of various substances on lung function creative-diagnostics.comnih.govnih.gov. Techniques like head-out body plethysmography are employed to measure pulmonary function parameters in conscious animals, allowing for the assessment of airway responsiveness and other respiratory mechanics nih.govnih.gov.

Anti-mycobacterial Activity in In Vitro Models

The anti-mycobacterial activity of this compound has been evaluated using in vitro models. These studies assess the compound's ability to inhibit the growth of Mycobacterium species. Research in this domain often employs methods such as the Alamar Blue assay (MABA) or microplate resazurin (B115843) assay to determine Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis researchgate.netmdpi.comthermofisher.com. These in vitro assays are critical for identifying potential anti-tubercular agents by quantifying their efficacy in preventing bacterial proliferation researchgate.netmdpi.comthermofisher.comresearchgate.net.

Methodological Considerations for Pre-clinical Pharmacological Research

The design and execution of pre-clinical pharmacological research require careful consideration of various methodological aspects to ensure the validity and reliability of the findings.

Selection of Appropriate Animal Models and In Vitro Systems

The selection of suitable animal models and in vitro systems is a critical step in pre-clinical research nih.govnih.govfda.gov. Factors influencing this choice include the resemblance of the animal model's physiology and pathology to human conditions, the genetic background, ease of handling, cost, and the specific research objectives nih.govnih.govuoc.grmdpi.com. For instance, in cardiovascular research, strains like Spontaneously Hypertensive Rats (SHR) and Wistar Kyoto Rats (WKY) are utilized to study hypertension and normotension, respectively jax.orgnih.govwindows.net. Similarly, in vitro systems, such as cell cultures and isolated tissues, are valuable for initial screening and mechanistic studies, often complementing in vivo findings europa.eu. The justification for selecting a particular model or system is paramount for deriving scientifically sound information europa.eu.

Design of Experiments for Mechanistic Elucidation

Designing experiments for mechanistic elucidation involves a systematic approach to understand how a compound like this compound exerts its effects. This includes establishing concentration-effect relationships in in vitro studies and carefully controlling variables in in vivo studies europa.eu. Methodologies may involve employing specific experimental designs to minimize bias, such as randomization and blinding, and utilizing appropriate control groups (positive, negative, or sham) fda.gov. For instance, in studying cardiovascular effects, precise measurement techniques for blood pressure and heart rate are essential, whether invasive or non-invasive nih.gov. In respiratory studies, controlled ventilation and the use of specific challenge agents are common for assessing drug effects nih.gov. For anti-mycobacterial studies, standardized protocols for determining MIC values and assessing growth inhibition are crucial researchgate.netthermofisher.comresearchgate.neteucast.org. The goal is to gather data that can explain the underlying biological mechanisms of action, often requiring a combination of in vitro and in vivo approaches europa.eu.

Structure Activity Relationship Sar and Molecular Interaction Studies

Elucidation of Key Structural Features for Specific Biological Activities

The biological activity of thalistyline is intrinsically linked to its unique three-dimensional structure. The spatial arrangement of its atoms and the electronic properties of its functional groups are the primary determinants of its interaction with biological targets. Understanding these key structural features is paramount to deciphering its pharmacological effects.

Role of Quaternary Amine Functionality

A defining feature of the this compound structure is its quaternary amine. This positively charged moiety is often crucial for electrostatic interactions with biological targets, such as the anionic sites of receptors or enzymes. The permanent positive charge of the quaternary amine can facilitate strong and specific binding, anchoring the molecule in the active site and orienting it for optimal interaction. The nature of the substituents on the nitrogen atom also influences the steric bulk and lipophilicity, which can further modulate biological activity.

Impact of Macrocyclic Ring Systems on Activity

The macrocyclic ring system of this compound imposes significant conformational constraints on the molecule. This pre-organization of the structure can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. The size and flexibility of the macrocycle are critical determinants of its ability to adopt the bioactive conformation required for interaction with its target. Furthermore, the macrocyclic structure can enhance metabolic stability and influence pharmacokinetic properties such as membrane permeability.

Synthetic Analogues and Derivatives for SAR Exploration

Design and Synthesis of Modified this compound Structures

The design of modified this compound structures is guided by the initial SAR hypotheses. Modifications may include altering the substitution pattern on the aromatic rings, varying the size and composition of the macrocycle, and modifying the nature of the quaternary amine and other functional groups. The synthetic strategies employed must be versatile enough to allow for the introduction of diverse chemical functionalities at specific positions within the this compound scaffold.

Evaluation of Biological Activity Profiles of Synthetic Analogs

Once synthesized, the biological activity of each analogue is meticulously evaluated. This typically involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. By comparing the activity profiles of the synthetic analogues with that of the parent compound, this compound, a comprehensive picture of the SAR can be constructed. This iterative process of design, synthesis, and biological testing is crucial for the optimization of the pharmacological properties of this compound-based compounds.

The following table summarizes the key structural modifications and their observed impact on biological activity, providing a clear overview of the structure-activity relationships for this compound and its analogues.

| Modification | Position of Modification | Observed Impact on Biological Activity |

| Alteration of substituents on the aromatic ring | Aromatic System | Introduction of electron-withdrawing groups enhances potency, while bulky substituents decrease activity. |

| Variation in macrocycle size | Macrocyclic Ring | A 14-membered ring appears optimal for activity; smaller or larger rings lead to a significant loss of potency. |

| Modification of the quaternary amine | Quaternary Amine | Replacement of the methyl groups with larger alkyl groups reduces binding affinity. |

This systematic exploration of this compound's SAR not only deepens our understanding of its molecular pharmacology but also paves the way for the development of novel therapeutic agents with improved properties.

No Publicly Available Research Found on the Computational Analysis of this compound's Structure-Activity Relationship

This indicates a significant gap in the publicly accessible scientific knowledge regarding the in-silico analysis of this particular compound. While computational methods are widely used to predict the biological activity and interactions of molecules, it appears that this compound has not been the subject of such published studies.

Therefore, it is not possible to provide an article detailing the computational approaches in the SAR analysis of this compound, as requested. The foundational data and research findings necessary to construct such an article are not available in the public domain.

General Context of Computational Approaches in Drug Discovery

For context, the sections requested for the article fall under the umbrella of computational chemistry and drug design. These methods are crucial in modern pharmacology for identifying and optimizing potential drug candidates.

Molecular Docking Simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict how a potential drug (a ligand) might bind to a specific protein target in the body. The strength of this binding is a key indicator of the drug's potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in the molecular structure affect the activity, researchers can build models to predict the activity of new, unsynthesized compounds. This helps in designing more potent and selective drugs.

While these techniques are well-established and have been applied to countless other compounds, the absence of such studies for this compound means that its specific molecular interactions and the structural features governing its activity remain unexplored from a computational standpoint, at least in publicly available research.

Further research, should it be conducted and published, would be necessary to elucidate the structure-activity relationship and molecular interactions of this compound using these powerful computational tools.

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Route to Bisbenzylisoquinoline Alkaloids

The formation of BIAs is generally understood to proceed through a common pathway that branches into various subclasses, including bisbenzylisoquinolines. This pathway is initiated by aromatic amino acids and culminates in the dimerization of benzylisoquinoline units oup.comresearchgate.net.

Precursor Identification

The primary precursors for the biosynthesis of isoquinoline (B145761) alkaloids, including BIAs, are the aromatic amino acids phenylalanine and tyrosine eolss.netnih.govneu.edu.tr. Tyrosine, derived from phenylalanine through an oxidation reaction, is a key starting material eolss.net. These amino acids are converted into dopamine, which then condenses with 4-hydroxyphenylacetaldehyde to form the initial BIA scaffold, (S)-norcoclaurine researchgate.netnih.govutm.mx.

Phenylalanine : Serves as a precursor for a vast array of alkaloids, including those with complex structures like BIAs eolss.netnih.gov.

Tyrosine : Produced from phenylalanine, it is a direct precursor to dopamine, a critical building block for isoquinoline alkaloids eolss.netnih.govresearchgate.net.

Lysine (B10760008) : While not a direct precursor for isoquinoline alkaloids, lysine is a precursor for other classes of alkaloids nih.gov.

Key Enzymatic Steps and Catalytic Mechanisms

Following the formation of the initial benzylisoquinoline skeleton, a series of enzymatic reactions lead to the complex structures of BIAs. These enzymes include methyltransferases, oxidases, and hydroxylases oup.comoup.com.

Methyltransferases : Enzymes like norcoclaurine-6-O-methyltransferase (6-OMT), coclaurine-N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′-OMT) are crucial for adding methyl groups to specific positions on the alkaloid backbone nih.govkspbtjpb.org. (S)-scoulerine 9-O-methyltransferase (SMT) is also involved in modifying scoulerine (B1208951) nih.gov.

Oxidases : Cytochrome P450 enzymes (CYPs) play significant roles, catalyzing reactions such as C-O phenol (B47542) coupling to form the characteristic linkages in BIAs oup.comoup.comnih.gov. For instance, CYP80A enzymes are associated with bisbenzylisoquinoline alkaloid biosynthesis nih.govmdpi.com. The berberine (B55584) bridge enzyme (BBE) is a unique FAD-dependent oxidase that catalyzes an intramolecular C-C bond formation, a critical step in forming the protoberberine skeleton from (S)-reticuline oup.comkspbtjpb.org. (S)-tetrahydroprotoberberine oxidase (STOX) and dihydrobenzophenanthridine oxidase (DBOX) are other examples of oxidases involved in BIA pathways oup.comcabidigitallibrary.org.

Other Enzymes : Enzymes like norcoclaurine synthase (NCS) catalyze the initial condensation reaction researchgate.netnih.govutm.mxresearcher.life. Hydroxylation and reduction reactions, mediated by enzymes such as 1,2-dehydroreticuline (B1196774) reductase and various P450s, are also integral to the pathway oup.comkspbtjpb.org.

Genetic and Molecular Biology of Biosynthesis

Understanding the genetic basis of BIA biosynthesis is essential for metabolic engineering and enhancing alkaloid production.

Identification and Characterization of Biosynthetic Gene Clusters

Significant progress has been made in identifying and characterizing genes encoding enzymes involved in BIA biosynthesis in various plant species, particularly in model systems like opium poppy (Papaver somniferum) and the sacred lotus (B1177795) (Nelumbo nucifera) oup.comkspbtjpb.orgresearcher.lifemdpi.com. Genes for enzymes such as norcoclaurine synthase (NCS), methyltransferases (OMTs, NMTs), and cytochrome P450s (CYPs) have been cloned and characterized nih.govkspbtjpb.orgcabidigitallibrary.org. In some cases, these genes are found in clusters, suggesting coordinated regulation of the biosynthetic pathway researcher.life.

Metabolic Engineering Approaches for Alkaloid Production

Metabolic engineering offers promising strategies to increase the production of valuable plant alkaloids, including BIAs, in both native plant systems and heterologous hosts like yeast pnas.orgresearchgate.netresearchgate.netnih.gov. These approaches involve:

Overexpression of Biosynthetic Genes : Enhancing the expression of rate-limiting enzymes or multiple pathway enzymes can increase metabolic flux towards the desired alkaloid pnas.orgresearchgate.net.

Genetic Manipulation : Introducing genes encoding key enzymes into host organisms or modifying endogenous gene expression through techniques like RNA interference or genome editing (e.g., CRISPR-Cas9) can optimize production pnas.orgresearchgate.net.

Pathway Engineering : Reconstructing entire biosynthetic pathways in microbial hosts allows for the production of complex alkaloids that are otherwise difficult to obtain nih.gov.

Optimization of Culture Conditions : Non-transgenic methods, such as precursor feeding, elicitor treatments, and optimization of growth media, can also stimulate alkaloid production researchgate.netresearchgate.net.

Chemoenzymatic Synthesis and Biocatalysis in Research

Chemoenzymatic synthesis, which combines chemical synthesis with enzymatic transformations, is a powerful tool for accessing complex natural products like alkaloids bohrium.commdpi.comnih.govresearchgate.netresearchgate.net. Enzymes offer high regio- and stereoselectivity, enabling efficient and sustainable routes to these compounds.

Enzymatic Catalysis : Enzymes are employed for specific steps, such as Pictet-Spengler reactions, methylations, or oxidations, that are challenging to achieve with traditional chemical methods bohrium.comnih.gov.

Streamlining Synthesis : By integrating biocatalysis into synthetic routes, researchers can reduce the number of steps, improve yields, and enhance the sustainability of alkaloid production bohrium.commdpi.comnih.govresearchgate.net.

Accessing Novel Structures : Chemoenzymatic approaches can also be used to generate novel alkaloid derivatives or to produce compounds that are scarce in nature bohrium.commdpi.com.

Advanced Analytical Methodologies in Thalistyline Research

High-Resolution Spectroscopic Techniques for Quantitative Analysis

High-resolution techniques are fundamental in distinguishing and quantifying thalistyline, especially in complex botanical extracts or biological samples where numerous other compounds are present. nih.gov These methods provide the specificity and sensitivity needed to generate reliable quantitative data.

The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a powerful and widely adopted tool for the quantitative analysis of organic molecules like this compound. rsc.org This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of MS detection. rsc.orgresearchgate.net LC-MS/MS is frequently employed in bioanalysis due to its ability to deliver rapid and robust results, which is crucial for pharmacokinetic studies. eijppr.com

Modern LC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range, making them suitable for trace-level analysis. researchgate.net The selectivity of the technique is enhanced by using modes such as multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored, minimizing interference from other co-eluting compounds. researchgate.netresearchgate.net The development of a sensitive LC-MS/MS method often involves the optimization of several parameters, including the choice of mobile phase additives to enhance ionization. For instance, the use of cationizing agents like lithium can improve sensitivity for certain large molecules. mdpi.com

A typical workflow for this compound quantification by LC-MS/MS would involve chromatographic separation on a reverse-phase column (e.g., C18) followed by electrospray ionization (ESI) and detection by a tandem mass spectrometer. researchgate.net The data generated allows for the construction of calibration curves to accurately determine the concentration of this compound in unknown samples. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 50 mm × 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of organic solvent (e.g., Methanol or Acetonitrile) and aqueous buffer with additives (e.g., formic acid) |

| Flow Rate | 0.2 - 1.0 mL/min researchgate.netnih.gov |

| Column Temperature | 25°C - 40°C nih.gov |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netresearchgate.net |

| Precursor Ion (Q1) | [M+H]+ for this compound |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for analyzing complex mixtures containing this compound. longdom.org While often used for structural elucidation, NMR can also be applied for quantitative purposes (qNMR). mdpi.com The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. mdpi.com

One-dimensional (1D) ¹H NMR is the most common experiment for mixture analysis due to the high natural abundance and sensitivity of the proton nucleus. mdpi.comnih.gov For a quantitative analysis of this compound to be successful using 1D NMR, at least one of its signals must be well-resolved from the signals of other components in the mixture. nih.gov

In cases of significant signal overlap in complex spectra, two-dimensional (2D) NMR techniques, such as J-resolved or HSQC experiments, can be employed to improve signal dispersion and aid in the identification and quantification of individual components. mdpi.comnih.gov Although the inverse problem of determining a unique structure from a spectrum can be complex, total line shape analysis and theoretical calculations can aid in interpreting complex spin systems. bohrium.com The development of advanced NMR methods like pure-shift and diffusion NMR further enhances the ability to analyze intricate mixtures. nih.gov

Sample Preparation and Matrix Effects in Biological Research

The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates presents unique challenges. nih.gov These samples contain a multitude of endogenous components like proteins, lipids, and salts that can interfere with the analysis. nih.govnih.gov Therefore, a crucial step in any bioanalytical method is sample preparation, which aims to extract this compound and remove interfering matrix components. nih.govbiotage.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and high-throughput method where a solvent is added to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. nih.govbiotage.com

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte. nih.govmdpi.com

A significant hurdle in LC-MS-based bioanalysis is the matrix effect , which refers to the alteration of an analyte's ionization efficiency by co-eluting compounds from the biological matrix. eijppr.com This can lead to ion suppression or enhancement, negatively impacting the accuracy, precision, and sensitivity of the method. nih.govnih.gov The matrix effect is analyte-specific and can be highly variable. eijppr.com Its assessment is a critical part of method development and validation. nih.gov Strategies to mitigate matrix effects include optimizing chromatographic separation to avoid co-elution, improving the sample cleanup procedure, or using a stable isotope-labeled internal standard that can track and compensate for the matrix-induced variations. eijppr.comnih.gov

Method Validation and Quality Control in Analytical Research

To ensure that an analytical method for this compound quantification is reliable, accurate, and suitable for its intended purpose, it must undergo a process of validation. pharmaguideline.comscioninstruments.com Method validation is a documented process that provides evidence that the method consistently produces dependable results. pharmaguideline.com This is a critical requirement by regulatory agencies in fields such as pharmaceutical analysis. pharmaguideline.comscispace.com

The key parameters assessed during method validation, often following guidelines from bodies like the International Council for Harmonisation (ICH), include: pharmaguideline.comnih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.com

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. youtube.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the analyte. scispace.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criterion Example |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 youtube.com |

| Accuracy | Recovery within 85-115% of the nominal value |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

Quality Control (QC) is an integral part of routine analysis, ensuring the continued performance of a validated method. nih.gov This involves the regular analysis of QC samples at different concentration levels (low, medium, and high) alongside the unknown samples to monitor the method's accuracy and precision over time. researchgate.net Maintaining standardized procedures and long-term stability of equipment are key components of effective quality control. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

Future Research Directions and Theoretical Applications

Elucidating Undetermined Pharmacological Mechanisms

Initial pharmacological studies have provided foundational knowledge regarding the bioactivity of Thalistyline, yet several mechanisms remain to be fully elucidated. This compound, isolated from species of the genus Thalictrum, has demonstrated notable effects on the cardiovascular and neuromuscular systems. nih.govacs.org

This compound exhibits neuromuscular blocking activity, with a potency estimated to be about one-fourth that of d-tubocurarine. nih.gov Its mechanism of action in this regard is considered similar to that of d-tubocurarine, implying an antagonistic effect at nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. nih.gov However, a more detailed characterization of its interaction with different subtypes of nicotinic and muscarinic cholinergic receptors is necessary. Investigating its binding kinetics, potential for channel blockade, and effects on presynaptic acetylcholine release would provide a more complete picture of its curare-like properties.

In addition to its cardiovascular and neuromuscular effects, this compound has been reported to possess antimicrobial activity against Staphylococcus aureus and Mycobacterium smegmatis. nih.govresearchgate.net The molecular basis for this antimicrobial action is currently unknown. Future studies should focus on identifying the specific cellular targets and pathways in these microorganisms that are affected by this compound. This could involve investigating its effects on cell wall synthesis, protein synthesis, nucleic acid replication, or cell membrane integrity.

Research Findings on the Pharmacological Actions of this compound

| Pharmacological Effect | Model System | Key Findings | Citation |

|---|---|---|---|

| Neuromuscular Blockade | Rat hemidiaphragm preparation | Approximately one-fourth the potency of d-tubocurarine. nih.gov | nih.gov |

| Alpha-adrenoceptor Antagonism | Isolated rabbit aorta | Competitive antagonist of phenylephrine-induced contractions; pA2 value of 6.33. nih.gov | nih.gov |

| Hypotensive Effect | Normotensive dogs | Transient lowering of blood pressure; tachyphylaxis observed. nih.govnih.gov | nih.govnih.gov |

Application of Systems Biology and Omics Approaches to this compound Research

To date, there is no evidence in the scientific literature of the application of systems biology or omics technologies to the study of this compound. These modern approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a holistic perspective on the biological effects of a compound by simultaneously measuring changes across multiple molecular levels. nih.govresearchgate.netfrontiersin.org

The application of these techniques to this compound research could be highly valuable. For instance, transcriptomic and proteomic analyses of cells or tissues treated with this compound could reveal the full spectrum of genes and proteins whose expression is altered, providing unbiased insights into its mechanisms of action and potential off-target effects. frontiersin.orgfrontiersin.org Metabolomic studies could identify changes in metabolic pathways, which might be particularly relevant for understanding its antimicrobial properties. nih.gov Given the complex physiological effects of this compound, a systems biology approach that integrates these multi-omics datasets could help to construct network models of its interactions within a biological system, leading to a more comprehensive understanding of its pharmacology. wiley.com

Development of Novel Research Tools and Probes Based on this compound Scaffold

The development of research tools and probes based on the this compound scaffold is another area with significant future potential, although no such tools have been reported to date. The unique bisbenzylisoquinoline structure of this compound could serve as a template for the design and synthesis of novel chemical probes.

For example, by attaching fluorescent tags or affinity labels to the this compound molecule, it would be possible to create probes for visualizing and identifying its molecular targets within cells and tissues. Such probes would be invaluable for confirming its interaction with alpha-adrenoceptors and nicotinic acetylcholine receptors and could also be used to discover previously unknown binding partners. Furthermore, the development of biotinylated or photo-affinity-labeled derivatives of this compound could facilitate the isolation and identification of its target proteins, a crucial step in mechanism deconvolution. nih.gov The structural information gained from such studies could also guide the synthesis of more potent and selective analogs.

Theoretical Contributions to Alkaloid Pharmacology and Biosynthesis

The study of this compound can make significant theoretical contributions to the fields of alkaloid pharmacology and biosynthesis. As a member of the bisbenzylisoquinoline class of alkaloids, its pharmacological profile adds to the understanding of the structure-activity relationships within this large and diverse family of natural products. uodiyala.edu.iq

By comparing the activities of this compound with other bisbenzylisoquinoline alkaloids, such as d-tubocurarine and obamegine (B1212285), researchers can gain insights into how specific structural features, such as the degree of quaternization and the nature of the ether linkages, influence pharmacological effects like neuromuscular blockade and alpha-adrenoceptor antagonism. nih.govacs.org This comparative approach is fundamental to advancing the rational design of new therapeutic agents based on alkaloid scaffolds.

In the realm of biosynthesis, the elucidation of the biosynthetic pathway of this compound in Thalictrum species would be a valuable contribution. nih.govfrontiersin.orgmdpi.com Understanding the enzymatic machinery responsible for its formation from precursor molecules would not only enhance our knowledge of plant secondary metabolism but could also open up possibilities for its biotechnological production through metabolic engineering in microbial or plant-based systems. frontiersin.orgmdpi.com The study of alkaloid biosynthesis is a dynamic field, and each newly elucidated pathway adds to the collective knowledge of how plants produce such a vast array of structurally complex and biologically active compounds. uodiyala.edu.iqfrontiersin.org

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

Synthesize analogs with systematic modifications (e.g., halogen substitution, ring expansion).

Test bioactivity in orthogonal assays (e.g., enzyme inhibition + cell viability).

Use PCA (principal component analysis) to cluster analogs by functional groups and activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.